molecular formula C26H39N3O2 B609484 N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide CAS No. 1348755-27-0

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide

Cat. No.: B609484
CAS No.: 1348755-27-0
M. Wt: 425.61
InChI Key: PFZGQOGDOAZQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NBUMP is a potent and highly selective 5-HT1A receptor partial agonist.

Scientific Research Applications

1. Antagonist Activity at 5-HT1A Serotonin Receptors

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide has been studied for its antagonist activity at 5-HT1A serotonin receptors. Research indicates that certain structural modifications of this compound can significantly enhance its affinity and selectivity for 5-HT1A receptors (Raghupathi et al., 1991).

2. Radioligands for PET Imaging of Dopamine D3 Receptors

The compound has been explored in the synthesis of carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These studies are crucial in advancing our understanding of the dopaminergic system in various neurological conditions (Gao et al., 2008).

3. Development of Adamantane 11-β-HSD-1 Inhibitors

Research has been conducted on developing a convergent, scalable process for synthesizing adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors, including derivatives of this compound. This process aims to rapidly deliver material for development, highlighting the compound's potential in pharmacological applications (Becker et al., 2008).

4. Synthesis and Analgesic Activity

The compound has also been a part of studies focused on chemical modification and analgesic activity. For instance, research into the synthesis and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a structurally related compound, provides insights into the potential therapeutic applications of such derivatives (Nie et al., 2020).

Properties

CAS No.

1348755-27-0

Molecular Formula

C26H39N3O2

Molecular Weight

425.61

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide

InChI

InChI=1S/C26H39N3O2/c1-31-24-7-3-2-6-23(24)29-12-10-28(11-13-29)9-5-4-8-27-26(30)25-21-15-19-14-20(17-21)18-22(25)16-19/h2-3,6-7,19-22,25H,4-5,8-18H2,1H3,(H,27,30)

InChI Key

PFZGQOGDOAZQFC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3C4CC5CC(C4)CC3C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NBUMP; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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